

4'-Nitro-p-toluenesulfonanilide CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4'-Nitro-p-toluenesulfonanilide**

Cat. No.: **B1585540**

[Get Quote](#)

An In-Depth Technical Guide to **4'-Nitro-p-toluenesulfonanilide** for Researchers and Drug Development Professionals

Introduction

4'-Nitro-p-toluenesulfonanilide is a sulfonamide compound that holds significant interest for researchers in synthetic organic chemistry and drug discovery. Its distinct molecular architecture, featuring a p-toluenesulfonyl group linked to a 4-nitroaniline moiety, provides a versatile scaffold for chemical modification. The presence of the electron-withdrawing nitro group and the sulfonamide linkage imparts unique electronic properties and reactivity to the molecule, making it a valuable building block for the synthesis of more complex chemical entities and a useful protecting group in multi-step syntheses. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.

Core Chemical and Physical Properties

A summary of the fundamental properties of **4'-Nitro-p-toluenesulfonanilide** is presented below. These identifiers are crucial for substance identification, procurement, and regulatory compliance.

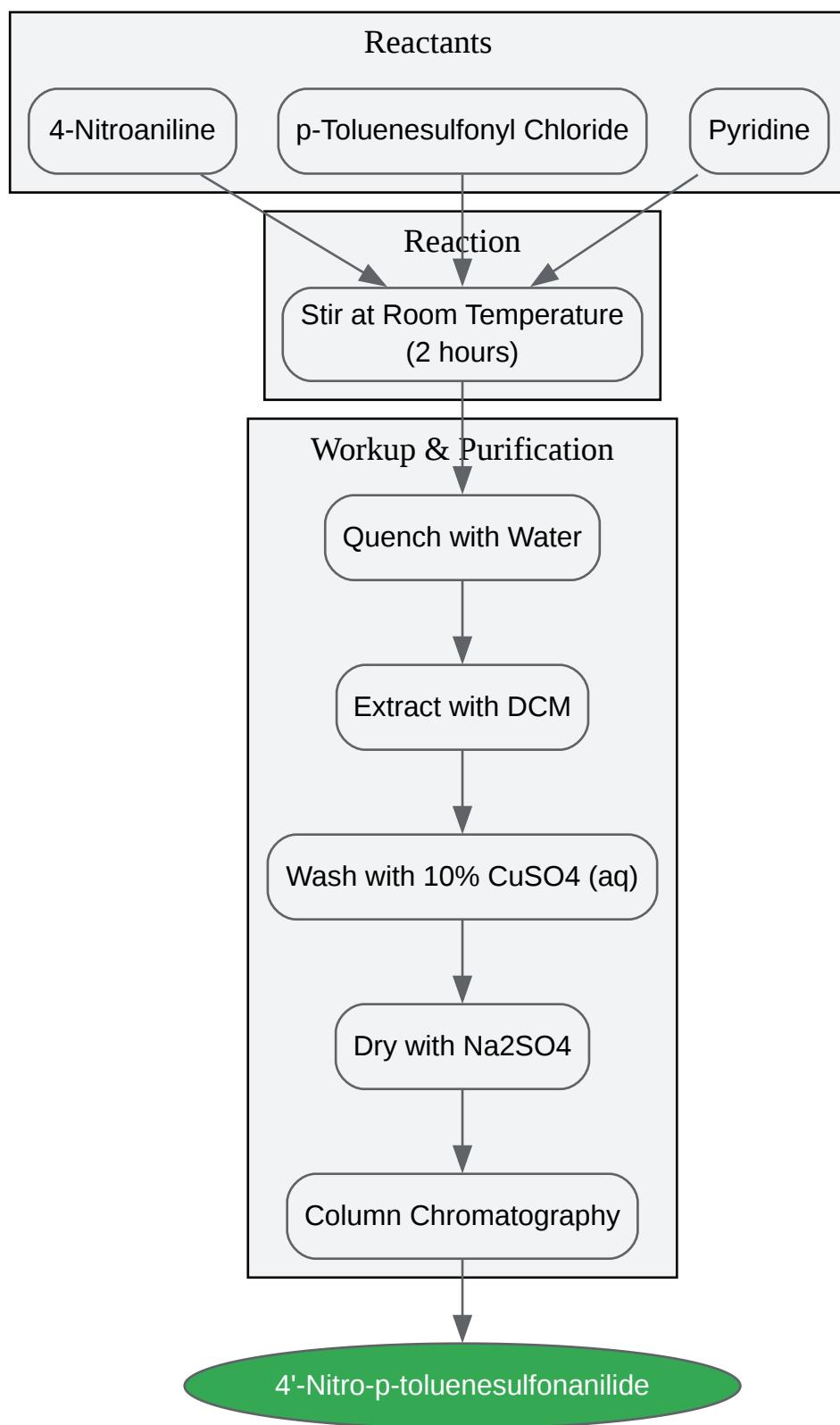
Property	Value	Source
CAS Number	734-25-8	[1] [2] [3]
Molecular Formula	C ₁₃ H ₁₂ N ₂ O ₄ S	[1] [2]
Molecular Weight	292.31 g/mol	[1] [2]
Physical State	Crystalline solid (predicted)	[2]
Color	Pale yellow to off-white (predicted)	[2]
Solubility	Poorly soluble in water; soluble in organic solvents (predicted)	[2]
Melting Point	Predicted to be higher than the parent p-toluenesulfonamide (136-139°C) due to the additional nitrophenyl group. [2]	

Molecular Structure and Reactivity

4'-Nitro-p-toluenesulfonanilide consists of a p-toluenesulfonyl group attached to a 4-nitroaniline residue through a sulfonamide linkage (-SO₂-NH-).[2] This structure results in a molecule with distinct reactive sites. The electron-withdrawing nitro group on one phenyl ring and the slightly electron-donating methyl group on the other create a molecule with specific electronic characteristics.[2]

The primary reactive centers of the molecule are:

- The Sulfonamide Linkage (-SO₂-NH-): The nitrogen atom is moderately acidic and can undergo reactions such as N-alkylation.[2]
- The p-Nitrophenyl Group: The nitro group can be reduced to an amine, which is a common transformation in the synthesis of pharmaceutical intermediates. This aromatic ring can also participate in nucleophilic aromatic substitution reactions.[2]
- The p-Methyl Group: The methyl group on the toluenesulfonyl moiety can undergo oxidation or halogenation, offering another site for chemical modification.[2]


Caption: Molecular structure of **4'-Nitro-p-toluenesulfonanilide**.

Synthesis Protocol

The synthesis of **4'-Nitro-p-toluenesulfonanilide** can be achieved through the reaction of 4-nitroaniline with p-toluenesulfonyl chloride. This is a standard method for the formation of sulfonamides.

Experimental Protocol

- Reaction Setup: To a solution of 4-nitroaniline (1 equivalent) in a suitable solvent such as pyridine (10 mL), add p-toluenesulfonyl chloride (1.05 equivalents).[4][5] Pyridine acts as both the solvent and the base to neutralize the hydrochloric acid byproduct.
- Reaction Conditions: The reaction mixture is stirred at room temperature for a period of 2 hours.[4][5] The progress of the reaction can be monitored using thin-layer chromatography.
- Workup: After the reaction is complete, it is quenched by the addition of water (10 mL).[4][5]
- Extraction: The aqueous solution is then extracted with an organic solvent like dichloromethane (DCM). The organic layer is subsequently washed with a 10% aqueous solution of copper sulfate to remove residual pyridine, and then dried over anhydrous sodium sulfate.[4][5]
- Purification: The crude product is purified by column chromatography on silica gel to yield the final product.[4]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4'-Nitro-p-toluenesulfonanilide**.

Applications in Research and Drug Development

The unique structural features of **4'-Nitro-p-toluenesulfonanilide** make it a versatile tool in both academic and industrial research.

- Synthetic Intermediate: It serves as a valuable building block for the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized. This makes it a key intermediate in the preparation of various organic compounds, including potential drug candidates. The nitro group itself is a component of numerous bioactive molecules and approved drugs.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Protecting Group: The toluenesulfonyl (tosyl) group is a well-established protecting group for amines in organic synthesis. The sulfonamide linkage is stable under a variety of reaction conditions but can be cleaved when necessary.
- Precursor for Heterocyclic Compounds: The reactive sites on **4'-Nitro-p-toluenesulfonanilide** can be utilized in cyclization reactions to form a variety of heterocyclic structures, which are prevalent in many pharmaceuticals.

Safety and Handling

While a specific safety data sheet for **4'-Nitro-p-toluenesulfonanilide** is not readily available, information on structurally related compounds such as 4-nitrophenol and 4-nitrotoluene can provide guidance on handling precautions.[\[10\]](#)

- General Hazards: Compounds containing nitro groups can be toxic and may be harmful if swallowed, inhaled, or in contact with skin.[\[10\]](#) They may also cause skin and eye irritation.[\[11\]](#) It is important to handle this compound in a well-ventilated area, preferably a fume hood.
- Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times when handling this chemical.
- Fire and Explosion Hazard: Nitro compounds can be combustible and may form explosive mixtures with air upon intense heating.
- Disposal: Chemical waste should be disposed of in accordance with local, state, and federal regulations.

It is crucial to consult the material safety data sheet (MSDS) provided by the supplier before handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 4'-Nitro-p-toluenesulfonanilide (734-25-8) for sale [vulcanchem.com]
- 3. 4'-NITRO-P-TOLUENESULFONANILIDE [infochems.co.kr]
- 4. Polymorphs of Substituted p-Toluenesulfonanilide: Synthesis, Single-Crystal Analysis, Hirshfeld Surface Exploration, and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmaceuticals | Special Issue : Nitro Group Containing Drugs [mdpi.com]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. 2'-Hydroxy-4'-nitro-P-toluenesulfonanilide | C13H12N2O5S | CID 3559326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4'-Nitro-p-toluenesulfonanilide CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585540#4-nitro-p-toluenesulfonanilide-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com